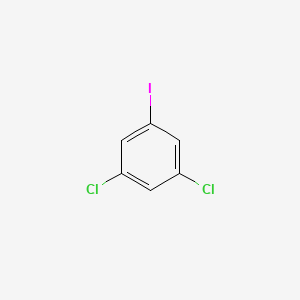

1,3-Dichloro-5-iodobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80149. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-5-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2I/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATPRMRVLQZEHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062800 | |

| Record name | 3,5-Dichloroiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Alfa Aesar MSDS] | |

| Record name | 1,3-Dichloro-5-iodobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9777 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3032-81-3 | |

| Record name | 1,3-Dichloro-5-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3032-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloroiodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003032813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dichloro-5-iodobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3-dichloro-5-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dichloroiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-5-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DICHLOROIODOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7B3N2933K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,3-dichloro-5-iodobenzene CAS number

An In-depth Technical Guide to 1,3-Dichloro-5-iodobenzene (CAS No. 3032-81-3)

Abstract

This technical guide provides a comprehensive overview of this compound, a key halogenated aromatic building block in modern organic synthesis. Identified by its CAS Number 3032-81-3, this compound is of significant interest to researchers and professionals in drug development and fine chemical manufacturing.[1][2] This document delves into its fundamental physicochemical properties, outlines a representative synthetic pathway with mechanistic considerations, explores its versatile applications, and provides robust protocols for its safe handling and use in a laboratory setting. The guide is structured to deliver not just procedural steps but also the underlying scientific rationale, reflecting an experienced, field-proven perspective.

Introduction: The Strategic Importance of a Polysubstituted Halobenzene

This compound (also known as 3,5-dichloroiodobenzene) is a crystalline solid organic compound with the molecular formula C₆H₃Cl₂I.[1][3] Its significance in synthetic chemistry stems from the strategic placement of three distinct halogen atoms on a benzene ring. This unique substitution pattern offers chemists a powerful tool for regioselective functionalization. The iodine atom, being the most reactive of the three halogens in cross-coupling reactions, serves as a primary handle for introducing molecular complexity. The chlorine atoms, while more stable, can be activated for substitution under specific conditions or can be retained to modulate the electronic properties and metabolic stability of the final target molecule. This inherent versatility makes it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4]

Physicochemical and Spectroscopic Profile

The reliable use of any chemical intermediate begins with a thorough understanding of its physical and chemical properties. All quantitative data are summarized below for easy reference.

Key Properties

| Property | Value | Source |

| CAS Number | 3032-81-3 | [1][2][3][5] |

| Molecular Formula | C₆H₃Cl₂I | [1][6][7] |

| Molecular Weight | 272.89 g/mol | [1][2][6] |

| IUPAC Name | This compound | [1][6] |

| Synonyms | 3,5-Dichloroiodobenzene, 3,5-Dichlorophenyl iodide | [3][6] |

| Appearance | White to yellow or cream crystalline powder/solid | [3][8] |

| Melting Point | 55-59 °C | [3][9] |

| Purity | Typically ≥98.0% (by GC) | [3] |

| InChI Key | AATPRMRVLQZEHB-UHFFFAOYSA-N | [1][6][7] |

| SMILES | ClC1=CC(I)=CC(Cl)=C1 | [1][6] |

Spectroscopic Data

Spectroscopic analysis is critical for structure verification. For this compound, the following data are available in spectral databases:

-

¹H NMR: Due to the molecule's symmetry, the proton NMR spectrum is simple, showing distinct signals for the aromatic protons.[7]

-

FTIR: Infrared spectroscopy can confirm the presence of characteristic C-H and C-halogen bonds.[6]

-

GC-MS: Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the compound's identity.[6]

Synthesis Pathway: A Mechanistic Perspective

The synthesis of this compound typically leverages the robust and predictable chemistry of diazonium salts, starting from a readily available aniline precursor. This multi-step process is a classic example of manipulating substituent directing effects in electrophilic aromatic substitution.

Proposed Synthetic Workflow

A logical and field-tested route begins with 3,5-dichloroaniline. The workflow involves two key transformations: iodination followed by deamination via a Sandmeyer-type reaction.

Caption: Proposed synthesis of this compound from 3,5-dichloroaniline.

Rationale and Causality

-

Electrophilic Iodination: The synthesis begins with the iodination of 3,5-dichloroaniline. The amino (-NH₂) group is a powerful activating group and an ortho-, para-director. The two chlorine atoms are deactivating but also direct ortho- and para-. The most sterically accessible and electronically favorable position for the incoming electrophile (I⁺) is the C4 position (para to the amino group and ortho to both chloro groups). Reagents like iodine monochloride (ICl) or iodine in the presence of a mild base are effective for this transformation.[10]

-

Diazotization and Deamination: With the iodine atom in place, the directing influence of the amino group is no longer needed. In fact, it must be removed to yield the final product. This is expertly achieved through diazotization, where the aniline is treated with sodium nitrite (NaNO₂) in a strong acid (like sulfuric acid) at low temperatures to form a diazonium salt (-N₂⁺). This diazonium group is an excellent leaving group (releasing N₂ gas) and can be replaced by a hydrogen atom in a reduction reaction, a process known as deamination. Hypophosphorous acid (H₃PO₂) is a common and effective reducing agent for this step, completing the synthesis.[11]

Applications in Research and Drug Development

The utility of this compound lies in its capacity to serve as a scaffold for building complex molecules. The differential reactivity of its halogen atoms is the key to its versatility.

Caption: Versatility of this compound in cross-coupling reactions.

The iodo group is the most labile site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. This allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the C5 position, while leaving the two chlorine atoms untouched for subsequent transformations or as permanent structural features. This stepwise functionalization is crucial for building the complex scaffolds required for biologically active molecules.[12][13]

Experimental Protocols: Safety and Handling

Trustworthiness in research starts with safe and reproducible protocols. The following guidelines are synthesized from authoritative safety data sheets.[14][15][16]

Personal Protective Equipment (PPE) and Engineering Controls

-

Causality: The compound is classified as a skin and eye irritant and may be harmful if inhaled or swallowed.[6][15][17] Therefore, barrier protection and exposure minimization are paramount.

-

Protocol:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[15][17] Ensure that an eyewash station and safety shower are readily accessible.[14][15]

-

Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA (29 CFR 1910.133) or European Standard (EN166) regulations.[15][17]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[16][17]

-

Respiratory Protection: If dust generation is unavoidable or ventilation is inadequate, use a NIOSH/MSHA or EN 149 approved respirator.[15]

-

Storage and Handling

-

Causality: The compound is sensitive to light and air.[15] Improper storage can lead to degradation and impurity formation, compromising experimental results.

-

Protocol:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[17]

-

Protect from direct sunlight.[14] Some suppliers recommend storing under an inert gas atmosphere.

-

Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[16][17]

-

Minimize dust generation and accumulation.[17]

-

First Aid Measures

-

Causality: Rapid response to exposure is critical to minimizing harm.

-

Protocol:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[15][17]

-

Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[15][17]

-

Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[14][17]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[17]

-

Conclusion

This compound (CAS No. 3032-81-3) is more than just a chemical with a registry number; it is a strategically designed synthetic intermediate. Its value for researchers and drug development professionals is rooted in its predictable reactivity, structural versatility, and well-defined physicochemical properties. By understanding the causality behind its synthesis, the logic of its application in regioselective reactions, and the self-validating system of safe handling protocols, scientists can effectively and safely leverage this compound to advance the frontiers of chemical innovation.

References

-

This compound 98.0+%, TCI America™ | Fisher Scientific.

-

This compound 3032-81-3 | Tokyo Chemical Industry Co., Ltd.(APAC).

-

This compound, 99% - Fisher Scientific.

-

This compound 3032-81-3 | Tokyo Chemical Industry (India) Pvt. Ltd.

-

3032-81-3|this compound|BLD Pharm.

-

This compound(3032-81-3) - ChemicalBook.

-

This compound | C6H3Cl2I | CID 76424 - PubChem.

-

This compound | CAS#:3032-81-3 | Chemsrc.

-

This compound - Optional[1H NMR] - Chemical Shifts - SpectraBase.

-

SAFETY DATA SHEET - Thermo Fisher Scientific.

-

SAFETY DATA SHEET - Fisher Scientific.

-

SAFETY DATA SHEET - TCI Chemicals.

-

This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals.

-

1,3-DICHLORO-4-IODOBENZENE(29898-32-6) 1H NMR spectrum - ChemicalBook.

-

Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google Docs.

-

3,5-Dichloroiodobenzene 99 3032-81-3 - Sigma-Aldrich.

-

The Importance of 2-Chloro-5-Iodobenzoic Acid in Anti-Diabetic Drug Development.

-

Benzene, 1,3-dichloro- - the NIST WebBook.

-

Industrial application of (dichloroiodo)benzene - ResearchGate.

-

Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes - Vanderbilt University.

-

Quality and Versatility: Understanding 1,3-Dichloro-5-fluorobenzene for Chemical Synthesis Needs.

Sources

- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. This compound, 99% | Fisher Scientific [fishersci.ca]

- 3. This compound | 3032-81-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. 3032-81-3|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | C6H3Cl2I | CID 76424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. A13192.22 [thermofisher.com]

- 9. 3,5-二氯碘苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google 文件 [docs.google.com]

- 11. vanderbilt.edu [vanderbilt.edu]

- 12. calibrechem.com [calibrechem.com]

- 13. researchgate.net [researchgate.net]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. This compound(3032-81-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 1,3-Dichloro-5-iodobenzene

Introduction

In the landscape of modern drug discovery and development, a profound understanding of the physicochemical properties of molecular entities is paramount. These properties govern a molecule's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the physical properties of 1,3-dichloro-5-iodobenzene, a halogenated aromatic compound of significant interest to researchers and scientists in medicinal chemistry and materials science. Its unique substitution pattern offers a scaffold for the synthesis of complex molecules, where the interplay of its halogen atoms can be exploited for specific biological interactions, including the increasingly recognized halogen bonding.[1][2][3] This document is structured to deliver not just data, but a deeper insight into the experimental methodologies and the scientific rationale behind the characterization of this compound.

Molecular Structure and Core Identifiers

A foundational understanding of a compound begins with its structure and fundamental identifiers.

Molecular Structure Visualization

Caption: Molecular structure of this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| Synonyms | 3,5-Dichloroiodobenzene, Benzene, 1,3-dichloro-5-iodo- | [4] |

| CAS Number | 3032-81-3 | [5] |

| Molecular Formula | C₆H₃Cl₂I | [5] |

| Molecular Weight | 272.89 g/mol | [5] |

| InChI Key | AATPRMRVLQZEHB-UHFFFAOYSA-N | [5] |

| SMILES | C1=C(C=C(C=C1Cl)I)Cl | [4] |

Physicochemical Properties: A Summary

The following table summarizes the key physical properties of this compound, compiled from various authoritative sources. It is important to note that slight variations in reported values can occur due to different experimental conditions and purity levels of the samples.

| Physical Property | Value | Notes |

| Appearance | White to cream or yellow crystalline powder. | [6] |

| Melting Point | 56-58 °C (lit.) | A sharp melting point range is indicative of high purity. |

| Boiling Point | 258.4 ± 20.0 °C at 760 mmHg | |

| 127 °C at 20 mmHg | Boiling point is significantly reduced under vacuum, a common practice for high molecular weight or sensitive organic compounds.[6] | |

| Density | 2.0 ± 0.1 g/cm³ (predicted) | |

| Solubility | Insoluble in water. Soluble in organic solvents like ether. | General solubility behavior for non-polar organic solids. |

Experimental Methodologies for Physical Property Determination

The determination of physical properties is a cornerstone of chemical characterization. The following sections detail the standard experimental protocols that can be employed to measure the key physical parameters of this compound.

Melting Point Determination

Causality: The melting point is a critical indicator of a compound's purity. A pure crystalline solid will have a sharp and reproducible melting point range (typically 0.5-1°C), whereas impurities will lead to a depression and broadening of this range.[7] The capillary method is a widely adopted, simple, and accurate technique for this determination.[7]

Experimental Protocol:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).[7]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has liquefied (T2) are recorded. The melting point is reported as the range T1-T2.[8]

Workflow for Melting Point Determination

Caption: Standard workflow for capillary melting point determination.

Boiling Point Determination (Micro Method)

Causality: For solids that are stable at their boiling point, this property is another key characteristic. Due to the high boiling point of this compound at atmospheric pressure, determination under reduced pressure is often preferred to prevent potential decomposition. The micro-method described here is suitable for small sample quantities.

Experimental Protocol:

-

Sample Preparation: A small amount of this compound is placed in a small test tube (e.g., a Durham tube).

-

Apparatus Setup: A capillary tube, sealed at one end, is placed open-end down into the test tube containing the sample. The test tube is then attached to a thermometer.

-

Heating: The assembly is heated in a suitable heating bath (e.g., silicone oil). As the temperature rises, air trapped in the capillary tube will bubble out.[9]

-

Observation: Heating is continued until a steady stream of bubbles emerges from the capillary. The heat source is then removed.

-

Data Recording: The liquid will begin to cool and contract. The temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube is recorded as the boiling point at that specific pressure.[9]

Density Determination

Causality: Density is an intrinsic property that can be used for material identification and to assess its packing efficiency in the solid state. For a solid, methods like pycnometry or the buoyancy method are commonly employed.[10]

Experimental Protocol (Gas Pycnometry):

-

Sample Preparation: A known mass of this compound is accurately weighed.

-

Apparatus Calibration: The volume of the sample chamber in the gas pycnometer is calibrated.

-

Measurement: The solid sample is placed in the sample chamber. An inert gas, typically helium, is introduced into a reference chamber of known volume and pressure. This gas is then expanded into the sample chamber.

-

Data Analysis: By measuring the pressure change after expansion, the volume occupied by the solid sample can be accurately determined based on the ideal gas law. The density is then calculated by dividing the mass of the sample by its measured volume.[11]

Solubility Assessment

Causality: Understanding the solubility profile of a compound is crucial for its application in synthesis (choosing appropriate solvents for reactions and purification) and in drug development (predicting its behavior in biological fluids). The principle of "like dissolves like" is a guiding concept.[12]

Experimental Protocol (Qualitative):

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of a solvent (e.g., 1 mL) is added to each test tube. A range of solvents with varying polarities should be tested, including water, ethanol, acetone, dichloromethane, and hexane.[13][14]

-

Observation: The tubes are agitated (e.g., vortexed) for a set period. The solubility is then visually assessed and categorized as soluble, partially soluble, or insoluble.[13][14][15]

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of a molecule, confirming its structure and purity.

¹H NMR Spectroscopy

Interpretation: The ¹H NMR spectrum of this compound is expected to be relatively simple due to the symmetry of the molecule. The three aromatic protons will give rise to distinct signals. The proton between the two chlorine atoms will likely appear as a triplet (due to coupling with the other two protons), and the other two equivalent protons will appear as a doublet. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents.[16][17][18]

¹³C NMR Spectroscopy

Interpretation: The ¹³C NMR spectrum will show four distinct signals corresponding to the four unique carbon atoms in the molecule. The carbons bonded to the halogens will be significantly deshielded and their signals will appear downfield. The chemical shifts can be predicted based on additive models for substituted benzenes.

Infrared (IR) Spectroscopy

Interpretation: The IR spectrum will exhibit characteristic absorption bands for a substituted aromatic compound. Key absorptions are expected for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (in the 1450-1600 cm⁻¹ region), and C-H out-of-plane bending, which can be indicative of the substitution pattern.[19][20] The C-Cl and C-I stretching vibrations will appear at lower wavenumbers, typically in the fingerprint region below 800 cm⁻¹.[21]

Mass Spectrometry

Interpretation: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound (272.89). The isotopic pattern of the molecular ion will be characteristic of a compound containing two chlorine atoms. The fragmentation pattern will likely involve the loss of halogen atoms. A significant peak at m/z 127 would correspond to the iodine cation (I⁺).[22][23][24]

Applications in Drug Development

Halogenated aromatic compounds like this compound are valuable building blocks in medicinal chemistry. The presence of halogens can significantly influence a drug candidate's properties, including:

-

Metabolic Stability: Halogenation can block sites of metabolism, thereby increasing the half-life of a drug.

-

Lipophilicity: The introduction of halogens increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.

-

Binding Affinity: Halogen atoms, particularly chlorine, bromine, and iodine, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a biological target.[1][2][3][25] This interaction can enhance binding affinity and selectivity.

The specific arrangement of chloro and iodo substituents on the benzene ring of this compound provides multiple reactive sites for further chemical modification, making it a versatile precursor for the synthesis of novel therapeutic agents.

Conclusion

This technical guide has provided a detailed examination of the physical properties of this compound, grounded in established experimental methodologies and scientific principles. For researchers and professionals in drug development and chemical sciences, a thorough understanding of these fundamental characteristics is not merely academic but a practical necessity for the rational design and successful progression of novel chemical entities. The data and protocols presented herein serve as a robust reference for the effective utilization of this important chemical intermediate.

References

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

-

Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024, May 28). Retrieved from [Link]

-

Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. (2008, May 28). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Experimental Approach - Melting and Boiling Point. (n.d.). Retrieved from [Link]

-

experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). Retrieved from [Link]

-

H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). (2024, June 4). Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Retrieved from [Link]

-

mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern. (n.d.). Retrieved from [Link]

-

Determination of Melting Point of An Organic Compound. (n.d.). Retrieved from [Link]

-

Determination of Boiling Point (B.P). (n.d.). Retrieved from [Link]

-

Determination of melting and boiling points. (n.d.). Retrieved from [Link]

-

14.8 INTERPRETATION OF 1H-NMR SPECTRA. (n.d.). Retrieved from [Link]

-

Exp-7 Determination of boiling point of a solid organic compound. (2020, July 23). Retrieved from [Link]

-

Density Testing Procedure. (n.d.). Retrieved from [Link]

-

mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern. (n.d.). Retrieved from [Link]

-

Density Measurement and Density Standards. (n.d.). Retrieved from [Link]

-

Measuring Density with Laboratory Balance. (n.d.). Retrieved from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Retrieved from [Link]

-

This compound, 99%. (n.d.). Retrieved from [Link]

-

Halogen bonding for rational drug design and new drug discovery. (2025, August 7). Retrieved from [Link]

-

Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. (2025, August 6). Retrieved from [Link]

-

Method for measurement of the density of thin films of small organic molecules. (2007, March 21). Retrieved from [Link]

-

Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. (n.d.). Retrieved from [Link]

-

Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. (n.d.). Retrieved from [Link]

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (n.d.). Retrieved from [Link]

-

Density Determination of Solids and Liquids. (n.d.). Retrieved from [Link]

-

Halogenated Organic Compounds. (2023, September 1). Retrieved from [Link]

-

15.7 Spectroscopy of Aromatic Compounds. (n.d.). Retrieved from [Link]

-

Interpretation Of Mass Spectra Of Organic Compounds. (n.d.). Retrieved from [Link]

-

This compound. (n.d.). Retrieved from [Link]

-

How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). Retrieved from [Link]

-

15.7 Spectroscopy of Aromatic Compounds. (2023, September 20). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C6H3Cl2I | CID 76424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 99% | Fisher Scientific [fishersci.ca]

- 6. This compound, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. alnoor.edu.iq [alnoor.edu.iq]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. mt.com [mt.com]

- 11. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 12. chem.ws [chem.ws]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. researchgate.net [researchgate.net]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. web.mnstate.edu [web.mnstate.edu]

- 18. youtube.com [youtube.com]

- 19. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 20. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 23. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Importance of 1,3-Dichloro-5-iodobenzene

An In-Depth Technical Guide to the Synthesis of 1,3-Dichloro-5-iodobenzene

This compound is a halogenated aromatic compound of significant interest to researchers and professionals in drug development and materials science.[1] Its structural arrangement, featuring two chlorine atoms and a highly versatile iodine atom, makes it a valuable intermediate for constructing complex molecular architectures. The carbon-iodine bond, in particular, serves as a reactive handle for a multitude of powerful cross-coupling reactions, including the Suzuki, Heck, and Sonogashira couplings, which are fundamental to modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds.[2] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, focusing on the robust and efficient Sandmeyer-type reaction pathway starting from 3,5-dichloroaniline.

Core Synthesis Strategy: Diazotization-Iodination via a Sandmeyer-Type Reaction

The conversion of primary aromatic amines into aryl iodides is a cornerstone of synthetic organic chemistry.[2] While several iodination methods exist, the diazotization of an aniline followed by displacement with iodide offers exceptional regioselectivity and reliability.[2][3] This pathway is a variation of the classic Sandmeyer reaction.[4][5][6]

The overall transformation is a two-stage process, often conducted in a single pot:

-

Diazotization: The primary amine, 3,5-dichloroaniline, is converted into a highly reactive arenediazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[2]

-

Iodination: The diazonium group (–N₂⁺), an excellent leaving group, is subsequently displaced by an iodide ion, typically from potassium iodide (KI), to yield the target aryl iodide.[2][7]

Causality of the Mechanism: A Deeper Look

Stage 1: Diazotization

The reaction is initiated by dissolving 3,5-dichloroaniline in a strong mineral acid, such as hydrochloric acid, to form the corresponding aniline salt. This step is crucial as it protonates the amino group, making it soluble in the aqueous medium and preparing it for reaction with nitrous acid. The subsequent addition of an aqueous solution of sodium nitrite (NaNO₂) generates nitrous acid (HNO₂) in situ.

A critical parameter for success is maintaining a low temperature, typically between 0–5 °C. This is because arenediazonium salts are notoriously unstable and can decompose at higher temperatures, leading to unwanted side products and reduced yields.[2] The low temperature ensures the diazonium salt intermediate persists long enough for the subsequent iodination step.

Stage 2: Iodination

Once diazotization is complete, an aqueous solution of potassium iodide is introduced. This step is a notable variant of the traditional copper-catalyzed Sandmeyer reaction.[5][6][8] For the synthesis of aryl iodides, a copper(I) catalyst is not required.[7] The iodide ion (I⁻) is a sufficiently strong reducing agent to facilitate the decomposition of the diazonium salt and initiate the reaction, which is believed to proceed through a radical pathway.[7] The reaction is driven to completion by the thermodynamically favorable evolution of nitrogen gas (N₂), an excellent leaving group.

Quantitative Data Summary

The following table outlines the stoichiometry for a representative synthesis of this compound.

| Reagent | Molecular Formula | MW ( g/mol ) | Moles | Equivalents | Mass/Volume |

| 3,5-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 0.10 | 1.0 | 16.20 g |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~0.40 | ~4.0 | ~33 mL |

| Sodium Nitrite | NaNO₂ | 69.00 | 0.11 | 1.1 | 7.59 g |

| Potassium Iodide | KI | 166.00 | 0.12 | 1.2 | 19.92 g |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | - | - | As needed |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | - | ~150 mL |

Detailed Experimental Protocol

Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety goggles, and gloves) is mandatory. 3,5-dichloroaniline is toxic. Concentrated hydrochloric acid is highly corrosive. Arenediazonium salts are potentially explosive, especially when isolated and dry; they should always be kept in solution and at low temperatures.

Equipment:

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-water bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Preparation of Aniline Salt Solution: In the 500 mL three-neck flask equipped with a magnetic stirrer and thermometer, combine 16.20 g (0.10 mol) of 3,5-dichloroaniline and 100 mL of deionized water. While stirring, slowly add 33 mL of concentrated hydrochloric acid. Stir the resulting slurry until the aniline salt fully dissolves.

-

Diazotization: Cool the solution to 0–5 °C using an ice-water bath. In a separate beaker, dissolve 7.59 g (0.11 mol) of sodium nitrite in 30 mL of cold deionized water. Transfer this solution to the dropping funnel. Add the sodium nitrite solution dropwise to the cold aniline salt solution over 30–45 minutes. Crucial: Maintain the reaction temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt.[2] After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

-

Iodination: While the diazonium salt solution is stirring, dissolve 19.92 g (0.12 mol) of potassium iodide in 50 mL of deionized water. Slowly add the potassium iodide solution to the reaction mixture over 20-30 minutes. A dark precipitate may form, and vigorous evolution of nitrogen gas will be observed.

-

Reaction Completion: After the KI addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.[7]

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate dropwise until the dark color of excess iodine disappears and the solution becomes pale yellow.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of dichloromethane. Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layer sequentially with 50 mL of deionized water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator. The crude product, a solid, can be purified by recrystallization from a suitable solvent such as ethanol or hexane to yield off-white to pale yellow crystals.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the one-pot synthesis of this compound.

Conclusion

The Sandmeyer-type diazotization-iodination of 3,5-dichloroaniline is a highly effective and reliable method for producing this compound. This copper-free transformation is characterized by its operational simplicity, high yields, and the use of readily accessible starting materials.[7] The resulting product is a versatile building block, primed for use in advanced synthetic applications, particularly in the development of novel pharmaceutical agents and functional materials. This self-validating protocol, grounded in well-established chemical principles, provides a clear and reproducible pathway for obtaining this valuable chemical intermediate.

References

- Grokipedia. Sandmeyer reaction.

- Benchchem. Application Notes and Protocols: The Role of Potassium Triiodide in the Sandmeyer-Type Reaction for Aryl Iodide Synthesis.

- L.S.College, Muzaffarpur. (2022-01-21). Sandmeyer reaction.

- Wikipedia. Sandmeyer reaction.

- UCLA, Department of Chemistry & Biochemistry. Illustrated Glossary of Organic Chemistry - Sandmeyer reaction.

- PubChem. This compound.

- Chemsrc. This compound | CAS#:3032-81-3.

- NIH.

- SYNTHESIS. (2011). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions.

- Fisher Scientific. This compound, 99%.

- Thermo Fisher Scientific. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals.

- Benchchem.

Sources

- 1. This compound | C6H3Cl2I | CID 76424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. portal.tpu.ru [portal.tpu.ru]

- 4. grokipedia.com [grokipedia.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Illustrated Glossary of Organic Chemistry - Sandmeyer reaction; Schiemann reaction [chem.ucla.edu]

An In-Depth Technical Guide to the Solubility of 1,3-Dichloro-5-iodobenzene for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in a Research and Development Context

In the realm of chemical synthesis and drug development, the solubility of a compound is a cornerstone physical property that dictates its utility, bioavailability, and formulation potential. For a molecule such as 1,3-dichloro-5-iodobenzene, a halogenated aromatic compound often employed as a building block in organic synthesis, a comprehensive understanding of its solubility profile is paramount. This guide provides an in-depth exploration of the theoretical and practical aspects of determining the solubility of this compound, offering both foundational knowledge and actionable experimental protocols. We will delve into the molecular characteristics that govern its solubility and present a systematic approach to its empirical determination, ensuring scientific integrity and reproducibility.

Molecular Structure and its Implications for Solubility

This compound is a solid crystalline substance, appearing as a tawny-off-white or white to yellow powder. Its molecular structure, featuring a benzene ring substituted with two chlorine atoms and one iodine atom, is the primary determinant of its solubility characteristics.

Key Structural Features:

-

Aromatic Ring: The benzene core is nonpolar and hydrophobic.

-

Halogen Substituents (Cl, I): The chlorine and iodine atoms are electronegative, creating polar C-Cl and C-I bonds. However, the symmetrical arrangement of these substituents on the benzene ring results in a molecule with a relatively low overall dipole moment.

-

Molecular Weight: With a molar mass of 272.9 g/mol , it is a moderately sized organic molecule.

Based on the principle of "like dissolves like," we can predict the general solubility behavior of this compound[1][2]. Due to its predominantly nonpolar nature, it is expected to exhibit poor solubility in polar solvents like water and higher solubility in nonpolar organic solvents. The presence of polar C-halogen bonds may impart some limited solubility in moderately polar organic solvents.

Theoretical Framework for Solubility

The dissolution of a crystalline solid like this compound in a solvent is a thermodynamic process governed by two main energy factors:

-

Lattice Energy: The energy required to break the intermolecular forces holding the crystal lattice together.

-

Solvation Energy: The energy released when the solute molecules interact with the solvent molecules.

For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy. In the case of this compound, the intermolecular forces in the solid state are primarily van der Waals forces.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the absence of readily available quantitative solubility data for this compound, this section provides a robust, step-by-step methodology for its determination. This protocol is designed to be self-validating by incorporating equilibrium establishment and accurate quantification.

Materials and Equipment

-

This compound (analytical grade)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane, toluene) of analytical grade

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol

This protocol is adapted from general methods for determining the solubility of solid organic compounds and aligns with the principles outlined in the OECD Guideline for the Testing of Chemicals, Test No. 105 for water solubility[3][4][5].

1. Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Pipette a precise volume of the chosen solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

2. Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary study to determine the time to reach equilibrium is recommended (e.g., testing at 24, 48, and 72 hours).

3. Sample Preparation for Analysis:

-

Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vials at a moderate speed.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

4. Quantification by UV-Vis Spectroscopy:

-

Rationale: UV-Vis spectroscopy is a rapid and sensitive method for quantifying compounds that absorb ultraviolet or visible light. This compound, with its aromatic ring, is expected to have a distinct UV absorbance profile.

-

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Generate a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the diluted sample solution.

-

Determine the concentration of the diluted sample from the calibration curve[6][7].

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

5. Quantification by High-Performance Liquid Chromatography (HPLC):

-

Rationale: HPLC is a highly specific and sensitive technique suitable for separating and quantifying compounds in a mixture. It is particularly useful if impurities are present or if the compound has a low UV absorbance.

-

Procedure:

-

Develop an appropriate HPLC method (e.g., reverse-phase with a suitable mobile phase).

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards and generate a calibration curve by plotting peak area versus concentration.

-

Inject the diluted sample solution.

-

Determine the concentration of the diluted sample from the calibration curve[8][9].

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner.

Table 1: Solubility of this compound in Various Solvents at 25 °C

| Solvent | Polarity Index | Solubility (g/L) | Solubility (mol/L) |

| Water | 10.2 | Experimental Value | Calculated Value |

| Methanol | 5.1 | Experimental Value | Calculated Value |

| Ethanol | 4.3 | Experimental Value | Calculated Value |

| Acetone | 4.3 | Experimental Value | Calculated Value |

| Dichloromethane | 3.1 | Experimental Value | Calculated Value |

| Toluene | 2.4 | Experimental Value | Calculated Value |

| Hexane | 0.1 | Experimental Value | Calculated Value |

The results should be interpreted in the context of the solvent polarities and the molecular structure of this compound. It is anticipated that the solubility will be low in highly polar solvents like water and significantly higher in nonpolar solvents like hexane and toluene.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical principles with a robust experimental protocol, researchers, scientists, and drug development professionals can obtain reliable and reproducible solubility data. This information is crucial for the effective use of this compound in synthesis, for predicting its behavior in biological systems, and for the development of new chemical entities. The methodologies described herein provide a solid foundation for further investigation into the physicochemical properties of this and other halogenated aromatic compounds.

References

-

Solubility of Organic Compounds. (2018, December 25). Read Chemistry. [Link]

-

Organic chemistry. (2024). In Wikipedia. [Link]

-

Test No. 105: Water Solubility. (1995). OECD. [Link]

-

Solubility of Organic Compounds. (2023, August 31). [Link]

-

Solubility of Organic Compounds. (n.d.). Chemistry Steps. [Link]

-

Organic Chemistry: Introduction to Solubility. (2021, March 22). SALTISE. [Link]

-

Solubility testing in accordance with the OECD 105. (n.d.). FILAB. [Link]

-

OECD 105 - Water Solubility Test at 20°C. (n.d.). Analytice. [Link]

-

UV-Vis Spectroscopy. (n.d.). Solubility of Things. [Link]

-

Test No. 105: Water Solubility. (1995). OECD. [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006, March 23). OECD. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Link]

-

Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. (2023, October 29). PubMed. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7). ResearchGate. [Link]

-

How to find solubilities of drugs by using uv-visible spectroscopy? (2014, January 5). ResearchGate. [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru. [Link]

-

Determining the Solubility of Organic Compounds in Supercritical Carbon Dioxide Using Supercritical Fluid Chromatography Directly Interfaced to Supercritical Fluid Solubility Apparatus. (n.d.). ACS Publications. [Link]

-

how can i test the solubility in hplc please ? (2009, August 19). Chromatography Forum. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020, November 13). PMC - NIH. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PMC - PubMed Central - NIH. [Link]

-

(PDF) Solubility of methyl halides (CH 3 X with X=F, Cl, Br) in aromatic solvents. (2014, September 5). [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. [Link]

-

Method for Measuring Aqueous Solubilities of Organic Compounds. (n.d.). American Chemical Society. [Link]

-

Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water. (2025, January 30). ChemRxiv. [Link]

-

Predicting drug solubility in organic solvents mixtures. (2024, May 18). Unipd. [Link]

Sources

- 1. readchemistry.com [readchemistry.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. oecd.org [oecd.org]

- 4. filab.fr [filab.fr]

- 5. oecd.org [oecd.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmaguru.co [pharmaguru.co]

- 9. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

1,3-dichloro-5-iodobenzene safety and handling

An In-Depth Technical Guide to the Safe Handling of 1,3-Dichloro-5-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic compound with significant applications in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex organic molecules. Its trifunctional nature, possessing two chlorine atoms and one iodine atom on a benzene ring, makes it a versatile building block for introducing specific functionalities through various cross-coupling reactions. However, its chemical reactivity and inherent toxicological profile necessitate a thorough understanding of its properties and hazards to ensure safe handling in a laboratory and manufacturing environment. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in authoritative data and practical, field-proven insights.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is paramount to developing effective safety protocols. These properties dictate its behavior under various conditions and inform decisions regarding storage, handling, and emergency response.

| Property | Value | Source |

| CAS Number | 3032-81-3 | [1] |

| Molecular Formula | C₆H₃Cl₂I | [1][2] |

| Molecular Weight | 272.89 g/mol | [1][2] |

| Appearance | Tan to off-white or yellow crystalline powder.[3][4] | [3][4] |

| Melting Point | 56-58 °C (lit.) | [2][5] |

| Boiling Point | 258.4 ± 20.0 °C at 760 mmHg | [2] |

| Density | 2.0 ± 0.1 g/cm³ | [2] |

| Flash Point | 110.1 ± 21.8 °C | [2] |

| Solubility | Insoluble in water. Soluble in organic solvents like alcohol and chloroform. | [6] |

The solid, crystalline nature of this compound at room temperature indicates that the primary route of exposure during handling will be through inhalation of dust particles and dermal contact. Its low vapor pressure suggests that inhalation of vapors is a lesser concern at ambient temperatures, but this can change with heating.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is crucial for risk assessment and the implementation of appropriate control measures.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |

| Specific target organ toxicity, single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation. |

These classifications underscore the importance of preventing ingestion, skin and eye contact, and inhalation of dust.

Visualizing the Hazard Profile

To better understand the compound we are handling, a simple visualization of its structure is beneficial.

Caption: Chemical structure of this compound.

Exposure Controls and Personal Protection

Given the identified hazards, a multi-layered approach to exposure control is necessary. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

The primary method for controlling exposure to hazardous dusts is through engineering controls.

-

Ventilation: Always handle this compound in a well-ventilated area.[3] For weighing and transferring solid material, a chemical fume hood or a powder containment hood is mandatory to minimize the inhalation of airborne particles.

-

Enclosure: For larger scale operations, consider the use of glove boxes or other enclosed systems to provide a physical barrier between the operator and the chemical.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls. The selection of appropriate PPE is critical for preventing direct contact with the chemical.[7]

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield.[8] | Protects against splashes and airborne dust, preventing serious eye irritation.[1] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. For larger quantities, consider an apron or coveralls.[3][8] | Prevents skin irritation and potential absorption through the skin.[1] |

| Respiratory Protection | A NIOSH-approved respirator for dusts should be worn, especially when handling larger quantities or when engineering controls are insufficient.[8] | Protects the respiratory tract from irritation due to inhalation of dust particles. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential for maintaining a safe laboratory environment.

Handling

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[3]

-

Hygiene Practices: Wash hands thoroughly after handling the compound, and before eating, drinking, or smoking.[3][8] Contaminated clothing should be removed immediately and washed before reuse.[3]

-

Grounding: When transferring large quantities of the powder, take precautionary measures against static discharge.

Storage

-

Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Incompatibilities: Keep away from strong oxidizing agents.[6]

-

Light and Air Sensitivity: Some sources indicate that the compound may be light and air sensitive, so storage in a dark place under an inert atmosphere is recommended.

Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is crucial to mitigate harm.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and drink 2-4 cupfuls of milk or water if the person is conscious and alert. Seek immediate medical attention.[3] |

Accidental Release Measures

A systematic approach to spill cleanup is necessary to ensure the safety of personnel and the environment.

Caption: Workflow for responding to a this compound spill.

Spill Cleanup Protocol:

-

Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Personal Protection: Don the appropriate PPE as outlined in Section 3.2.

-

Containment: Prevent the further spread of the spill. For solid spills, carefully sweep or vacuum up the material, avoiding dust generation. Place the collected material into a suitable, labeled container for disposal.[9]

-

Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

-

Waste Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste in accordance with local, state, and federal regulations.[10]

Firefighting Measures

While not highly flammable, this compound can burn if exposed to a fire.

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

-

Hazardous Combustion Products: Combustion may produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen iodide, and hydrogen chloride gas.[10]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Toxicological and Ecological Information

-

Toxicological Information: The toxicological properties of this compound have not been fully investigated.[3][10] However, the available data indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

-

Ecological Information: There is limited information available on the ecological effects of this compound. However, it is prudent to prevent its release into the environment. Do not empty into drains.[10]

Conclusion

This compound is a valuable reagent in chemical synthesis, but it must be handled with a high degree of care. A comprehensive safety strategy, encompassing a thorough understanding of its properties, the consistent use of engineering controls and appropriate PPE, and adherence to established safe handling and emergency procedures, is essential for protecting the health and safety of researchers and the environment. This guide serves as a foundational resource to be supplemented by institution-specific safety protocols and the professional judgment of trained scientists.

References

- Safety Data Sheet - Ohio Penal Industries. (2015).

- This compound | CAS#:3032-81-3 | Chemsrc. (n.d.).

- Safety Data Sheet - MedchemExpress.com. (2025).

- This compound(3032-81-3) - ChemicalBook. (n.d.).

- This compound | C6H3Cl2I | CID 76424 - PubChem. (n.d.).

- 1-Bromo-3-chloro-5-iodobenzene - AK Scientific, Inc. (n.d.).

- This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025).

- 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022).

- Personal Protective Equipment - Environmental Health & Safety Services. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2024).

- Iodobenzene - Santa Cruz Biotechnology. (n.d.).

- 1,3-Difluoro-5-iodobenzene - Safety Data Sheet - ChemicalBook. (2025).

- 1,3-Dichloro-5-ethynylbenzene - CymitQuimica. (2023).

- SAFETY DATA SHEET - TCI Chemicals. (2025).

- This compound 3032-81-3 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).

- EM 385-1-1 30 Nov 14 5-i Section 05 TABLE OF CONTENTS Personal Protective and Safety Equipment Section - U.S. Army Corps of Engineers. (2014).

- 1,3-Dichlorobenzene (Water Source) [Page 1 of 6] Fact Sheet Date - US EPA. (1998).

- 3032-81-3(3,5-Dichloroiodobenzene) Product Description - ChemicalBook. (n.d.).

Sources

- 1. This compound | C6H3Cl2I | CID 76424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:3032-81-3 | Chemsrc [chemsrc.com]

- 3. This compound(3032-81-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 4. This compound, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 3032-81-3 CAS MSDS (3,5-Dichloroiodobenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. hazmatschool.com [hazmatschool.com]

- 8. dam.assets.ohio.gov [dam.assets.ohio.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to 1,3-Dichloro-5-iodobenzene: Properties, Synthesis, and Applications in Modern Organic Chemistry

Abstract: This technical guide provides a comprehensive overview of 1,3-dichloro-5-iodobenzene, a halogenated aromatic compound of significant interest to researchers in organic synthesis, materials science, and drug development. The document details the compound's nomenclature, physicochemical properties, and spectroscopic signature. A robust, field-proven protocol for its synthesis via the diazotization of 3,5-dichloroaniline is presented, with an emphasis on the causal factors behind key experimental choices. Furthermore, this guide explores the primary application of this compound as a versatile building block in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry. Safety and handling protocols are also discussed. This document is intended to serve as an in-depth resource for scientists leveraging this important synthetic intermediate.

Nomenclature and Identification

This compound is a tri-substituted benzene derivative. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1][2]. The numbering of the benzene ring is determined by assigning the lowest possible locants to the substituents, with alphabetical priority given to "chloro" over "iodo" when determining the starting point.

Synonyms: The compound is also commonly referred to as 3,5-dichloroiodobenzene or 3,5-dichlorophenyl iodide[1][3][4].

Key Identifiers:

-

PubChem CID: 76424[1]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Materials:

-

3,5-Dichloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol or Hexanes (for recrystallization)

-

Deionized water

-

Ice

Procedure:

-

Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3,5-dichloroaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the resulting slurry to 0-5 °C in an ice-salt bath. b. Causality: The low temperature is critical to prevent the premature decomposition of the diazonium salt, which is unstable at higher temperatures. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential for efficient reaction. d. Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

Iodination: a. In a separate beaker, dissolve potassium iodide (1.2 eq) in a minimal amount of water. b. Slowly add the cold diazonium salt solution from step 1d to the potassium iodide solution. c. Causality: The addition of the diazonium salt to the iodide solution (rather than the reverse) maintains a high concentration of the nucleophile, promoting the desired substitution reaction over side reactions. d. Effervescence (evolution of N₂ gas) will be observed. Allow the reaction mixture to stir and slowly warm to room temperature, then heat gently to ~50 °C for 1 hour to ensure the reaction goes to completion.

-

Workup and Purification: a. Cool the reaction mixture to room temperature. The crude product often precipitates as a dark solid or oil. b. Extract the aqueous mixture three times with an organic solvent like diethyl ether or dichloromethane. c. Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove any residual iodine), water, and brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. e. Self-Validation: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to obtain the final product as a crystalline solid. The purity should be assessed by melting point determination and the spectroscopic methods outlined in Section 2.1.

Applications in Synthetic Chemistry

The primary utility of this compound in drug development and materials science lies in its function as a versatile structural scaffold. The three halogen atoms exhibit distinct reactivity, allowing for sequential and site-selective functionalization. The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bonds, making it the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. [5] Example: Suzuki-Miyaura Coupling The Suzuki reaction couples an organoboron species (e.g., a boronic acid or ester) with an organohalide. Using this compound, a new aryl or vinyl group can be selectively introduced at the C5 position.

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.

This selectivity allows researchers to first build a complex biaryl structure via the iodo-position, while leaving the two chloro-positions available for subsequent, often more forcing, cross-coupling reactions or other transformations. This stepwise functionalization is a powerful strategy for building complex molecular architectures.

Safety and Handling

This compound is classified as a skin and strong eye irritant.[1] As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it an accessible intermediate for a wide range of research applications. Its primary utility stems from the differential reactivity of its halogen substituents, enabling selective functionalization through powerful synthetic methods like palladium-catalyzed cross-coupling. This guide provides the foundational knowledge required for researchers and drug development professionals to effectively synthesize, characterize, and utilize this important compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from [Link]

-

Autechem. (n.d.). Exploring the Synthesis Applications of Dichloroiodobenzene. Retrieved from [Link]

- Wellesley College. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.

Sources

- 1. This compound | C6H3Cl2I | CID 76424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound, 99% | Fisher Scientific [fishersci.ca]

- 4. This compound | 3032-81-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. nbinno.com [nbinno.com]

1,3-dichloro-5-iodobenzene molecular weight

An In-Depth Technical Guide to 1,3-Dichloro-5-iodobenzene

For Researchers, Scientists, and Drug Development Professionals